2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide
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Overview
Description
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide is a complex organic compound that features a pyridine ring fused with an octahydropyrrolo[2,3-c]pyrrole structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withproton pumps (H+/K±ATPase) . These enzymes are crucial for maintaining the acidic environment in the stomach, which aids in digestion.
Mode of Action
The compound is believed to act as a proton pump inhibitor . It selectively enters gastric parietal cells and transforms into an active metabolite. This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting it . This inhibition reduces gastric acid secretion .
Biochemical Pathways
The compound’s action affects the gastric acid secretion pathway . By inhibiting the H+/K±ATPase enzyme, it disrupts the final step of gastric acid production, leading to a decrease in stomach acidity . The downstream effects include relief from conditions caused by excessive stomach acid, such as gastric ulcers and gastroesophageal reflux disease .
Result of Action
The compound’s action leads to a significant reduction in gastric acid secretion . In animal models, it has been shown to dose-dependently inhibit gastric acid secretion and increase gastric pH . These effects can help in the management of conditions like gastric ulcers and gastroesophageal reflux disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide typically involves multiple steps, starting with the formation of the pyridine ring and subsequent fusion with the pyrrolo[2,3-c]pyrrole structure. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) . The resulting intermediate is then treated with zinc ethyl (ZnEt2) to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like m-CPBA.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in CH2Cl2.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields N-oxide derivatives .
Scientific Research Applications
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine: A precursor in the synthesis of the target compound.
Pyrrolopyrazine derivatives: Similar nitrogen-containing heterocycles with various biological activities.
Imidazole derivatives: Compounds with a similar five-membered ring structure and diverse pharmacological properties.
Uniqueness
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-12(18)9-16-6-4-10-7-17(8-11(10)16)13-3-1-2-5-15-13/h1-3,5,10-11H,4,6-9H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPQVYYXARKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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